7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde
Overview
Description
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chloro substituent in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindole and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced into the indole ring using a trifluoromethylating reagent under specific reaction conditions. This step often requires the use of a catalyst and a suitable solvent.
Formylation: The formyl group is introduced at the 2-position of the indole ring through a formylation reaction. This can be achieved using reagents such as formylating agents or aldehyde precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indole derivatives with different functional groups.
Scientific Research Applications
7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specialized properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent can form interactions with biological macromolecules, influencing their function. The aldehyde group can undergo reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate biological activity.
Comparison with Similar Compounds
7-Chloro-4-(trifluoromethyl)quinoline: Similar structure but with a quinoline ring instead of an indole ring.
4-(Trifluoromethyl)indole-2-carbaldehyde: Lacks the chloro substituent.
7-Chloroindole-2-carbaldehyde: Lacks the trifluoromethyl group.
Uniqueness: 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-2-1-7(10(12,13)14)6-3-5(4-16)15-9(6)8/h1-4,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBXCNUFJUYJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629558 | |
Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883522-93-8 | |
Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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